molecular formula C19H17BrN2O4S2 B3651274 N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide

N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B3651274
M. Wt: 481.4 g/mol
InChI Key: JTRCGJKJGQYHCM-UHFFFAOYSA-N
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Description

“N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis . For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and mass . Further details about its properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Future Directions

The future directions for this compound could involve further studies on its biological activities. The in silico and in vitro antimicrobial, antioxidant, and toxicity properties of similar compounds have been evaluated with the aim of identifying new biologically active compounds .

Properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S2/c1-14-2-10-18(11-3-14)27(23,24)22-17-8-12-19(13-9-17)28(25,26)21-16-6-4-15(20)5-7-16/h2-13,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCGJKJGQYHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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